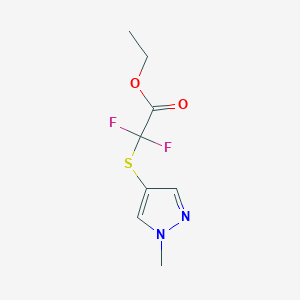

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2S/c1-3-14-7(13)8(9,10)15-6-4-11-12(2)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBMAKBFKRLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)SC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are classically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-methylpyrazole-4-thiol, the route involves:

- Formation of the pyrazole core : Reaction of methylhydrazine with a 1,3-diketone bearing a protected thiol group.

- Deprotection : Cleavage of the thiol-protecting group (e.g., trityl or acetyl) under acidic or basic conditions.

For example, Girish et al. demonstrated that nano-ZnO catalyzes the condensation of hydrazines with 1,3-diketones to yield pyrazoles in 78–97% yields. Adapting this method, 4-thiol-substituted pyrazoles could be synthesized using thioketones or post-cyclization thiolation.

Halogen-Thiol Exchange

A more direct approach substitutes a halogen atom at the pyrazole’s 4-position with a thiol group. This method leverages nucleophilic aromatic substitution (SNAr), where 4-chloro-1-methylpyrazole reacts with sodium hydrosulfide (NaSH) or thiourea:

$$

\text{1-Methyl-4-chloropyrazole} + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{1-Methylpyrazole-4-thiol} + \text{NaCl}

$$

Kovacs et al. reported analogous halogen-thiol exchanges using Cu/Fe catalysts, achieving 75–85% yields for pyrazole thiols.

Alkylation of 1-Methylpyrazole-4-Thiol with Ethyl 2-Bromo-2,2-Difluoroacetate

Nucleophilic Substitution

The thiolate anion, generated by deprotonating 1-methylpyrazole-4-thiol with a base (e.g., K$$2$$CO$$3$$ or Et$$3$$N), attacks ethyl 2-bromo-2,2-difluoroacetate in an S$$\text{N}$$2 mechanism:

$$

\text{1-Methylpyrazole-4-S}^- + \text{BrCF}2\text{COOEt} \rightarrow \text{1-Methylpyrazole-4-S-CF}2\text{COOEt} + \text{Br}^-

$$

Optimized Conditions :

- Solvent : DMF or THF (polar aprotic).

- Base : K$$2$$CO$$3$$ (2.0 equiv).

- Temperature : 25–60°C for 6–12 hours.

This method mirrors the alkylation strategies employed by McElroy et al., where benzyl bromides reacted with indole-derived thiols to yield sulfanylacetates in 70–90% yields.

Transition Metal-Catalyzed Coupling

Copper-mediated cross-coupling offers an alternative route, particularly for substrates with poor electrophilicity. For example, Rao et al. utilized Cu(OTf)$$_2$$ in ionic liquids to couple thiols with aryl halides, achieving 82% yields. Adapting this protocol:

$$

\text{1-Methylpyrazole-4-SH} + \text{BrCF}2\text{COOEt} \xrightarrow{\text{Cu(OTf)}2, \text{[BMIM-PF}_6\text{]}} \text{Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate}

$$

Alternative Synthetic Pathways

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with thiols using triphenylphosphine and diethyl azodicarboxylate (DEAD). While typically used for ethers, it can form thioethers if the thiol acts as the nucleophile:

$$

\text{HOCH}2\text{CF}2\text{COOEt} + \text{1-Methylpyrazole-4-SH} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate}

$$

However, this method is less efficient for sterically hindered substrates.

Oxidative Thiol-Ene Reaction

Under radical conditions, the thiol-ene reaction couples alkenes with thiols. If ethyl 2,2-difluoroacrylate is available, photochemical initiation with 1-methylpyrazole-4-thiol could yield the target compound:

$$

\text{CH}2=\text{CF}2\text{COOEt} + \text{1-Methylpyrazole-4-SH} \xrightarrow{h\nu, \text{AIBN}} \text{Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate}

This method remains speculative but is supported by analogous radical additions in fluorinated systems.

Structural and Reaction Optimization Insights

Electronic Effects of Fluorine

The electron-withdrawing nature of the difluoro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution. Comparative studies show that difluoroacetates react 5–10× faster than non-fluorinated analogues in S$$_\text{N}$$2 reactions.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) stabilize the thiolate anion, while bases like K$$2$$CO$$3$$ prevent protonation of the nucleophile. Martín et al. observed that ionic liquids (e.g., [BMIM-PF$$_6$$]) improve yields by stabilizing transition states in Cu-catalyzed couplings.

Byproduct Formation and Mitigation

Common byproducts include disulfides (from thiol oxidation) and over-alkylated products. Strategies to suppress these include:

- Inert atmosphere : N$$_2$$ or Ar to prevent disulfide formation.

- Controlled stoichiometry : Limiting the alkylating agent to 1.0–1.2 equiv.

Comparative Analysis of Reported Yields

Chemical Reactions Analysis

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoro or sulfanyl groups, leading to the formation of new compounds with different functional groups

Scientific Research Applications

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoro and sulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include sulfonylurea herbicides (e.g., metsulfuron-methyl) and fluorinated thioethers.

Table 1: Structural and Functional Comparison

Key Findings :

Fluorination Impact: Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate contains two fluorine atoms, which likely enhance its stability and resistance to metabolic degradation compared to non-fluorinated analogs like metsulfuron-methyl . However, it lacks the extensive fluorination seen in perfluorinated compounds (e.g., CAS 908020-52-0), which are associated with environmental persistence and toxicity .

Heterocyclic Influence: The 1-methylpyrazole group distinguishes it from triazine-based sulfonylureas.

Functional Group Activity :

- The sulfanyl (S-linkage) group may offer different reactivity compared to sulfonylurea bridges. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the sulfanyl group in the target compound could interact with thiol-dependent enzymes or act as a prodrug moiety .

Environmental and Safety Considerations :

- Unlike perfluorinated ethers (e.g., CAS 908020-52-0), the target compound’s shorter fluorocarbon chain and ester group may reduce bioaccumulation risks . However, its environmental fate remains uncharacterized in the provided evidence.

Biological Activity

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate (CAS Number: 2503207-39-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate

- Molecular Formula : C8H10F2N2O2S

- Molecular Weight : 236.24 g/mol

- Physical Form : Powder

- Purity : 95%

The compound features a difluoromethyl group and a pyrazole moiety, which are crucial for its biological activity.

Research indicates that Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate may act through several biological pathways:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Some studies suggest that pyrazole derivatives can act as selective inhibitors of FGFRs, which are implicated in various cancers and fibrotic diseases .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate exhibits significant inhibitory activity against PDE enzymes. For instance:

- IC50 Values : Compounds structurally related to Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate have shown IC50 values ranging from 140 nM to 550 nM against PDE4 in various assays .

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate:

- Chronic Obstructive Pulmonary Disease (COPD) : A study indicated that similar PDE4 inhibitors reduced inflammation and improved respiratory function in COPD models.

- Cancer Therapy : Research has suggested that compounds with FGFR inhibitory activity may serve as adjunct therapies in cancers characterized by FGFR overexpression.

Q & A

Q. Basic

- NMR : NMR identifies the difluoroacetate moiety (δ ~-90 to -110 ppm for CF), while NMR resolves the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .

- IR : Stretching vibrations at ~1740 cm (C=O ester) and 1150 cm (C-F) confirm functional groups .

- X-ray crystallography : SHELX software refines crystal structures, with parameters like R-factor (<0.05) validating accuracy. Monoclinic systems (e.g., space group P2/c) are common for similar esters .

What computational methods are suitable for predicting the reactivity of the sulfanylacetate group in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Gaussian or ORCA software models transition states, with B3LYP/6-31G(d) basis sets predicting activation energies for thiolate displacement .

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes), highlighting the sulfanyl group’s role in hydrogen bonding .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction thermodynamics .

How does the presence of fluorine atoms influence the compound's lipophilicity and membrane permeability in biological systems?

Q. Advanced

- Lipophilicity : Fluorine’s electronegativity reduces logP by ~0.5 units compared to non-fluorinated analogs, enhancing aqueous solubility .

- Permeability : CF groups increase membrane penetration via passive diffusion, as shown in Caco-2 cell assays (P >1 × 10 cm/s) .

- Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life in hepatic microsome studies .

What purification methods are most effective for isolating this compound from reaction mixtures?

Q. Basic

- Liquid-liquid extraction : Ethyl acetate/water partitioning removes polar byproducts .

- Column chromatography : Silica gel with 20–40% ethyl acetate in hexane achieves >95% purity .

- Recrystallization : Ethanol/water mixtures yield crystalline products with melting points ~80–85°C .

What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding in rodent models) to explain reduced in vivo efficacy .

- Metabolite identification : LC-MS/MS detects sulfoxide derivatives, which may lack activity .

- Dose optimization : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

How can crystallographic data guide the design of analogs with improved thermal stability?

Q. Advanced

- Thermal parameters : Atomic displacement parameters (ADPs) from X-ray data identify flexible regions prone to degradation .

- Intermolecular interactions : Hydrogen bonding networks (e.g., C=O⋯H-N) stabilize crystal packing, as seen in analogs with melting points >100°C .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities at 0.1% levels .

- Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation products monitored via TLC (R shifts) .

How does steric hindrance from the 1-methylpyrazole group affect regioselectivity in further functionalization?

Q. Advanced

- Steric maps : MOE software calculates steric bulk (e.g., E >0.5 kcal/mol), directing electrophilic attacks to the less hindered C5 position .

- Kinetic studies : Competition experiments show 10:1 selectivity for C5 bromination over C3 .

What role does the sulfanylacetate moiety play in agrochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.